trans-2-Ethynylcyclopentanol trans-2-Ethynylcyclopentanol
Brand Name: Vulcanchem
CAS No.: 61967-50-8
VCID: VC8417745
InChI: InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m1/s1
SMILES: C#CC1CCCC1O
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

trans-2-Ethynylcyclopentanol

CAS No.: 61967-50-8

Cat. No.: VC8417745

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Ethynylcyclopentanol - 61967-50-8

Specification

CAS No. 61967-50-8
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name (1R,2S)-2-ethynylcyclopentan-1-ol
Standard InChI InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m1/s1
Standard InChI Key JRZIIUSKYKGRDH-RNFRBKRXSA-N
Isomeric SMILES C#C[C@@H]1CCC[C@H]1O
SMILES C#CC1CCCC1O
Canonical SMILES C#CC1CCCC1O

Introduction

Physicochemical Properties and Structural Features

trans-2-Ethynylcyclopentanol exhibits distinct physical and chemical properties critical for its applications in synthetic chemistry. The compound’s density is reported as 1.00±0.1g/cm31.00 \pm 0.1 \, \text{g/cm}^3, with a boiling point of 41C41^\circ \text{C} under reduced pressure (3.2 Torr) . Its structure combines a strained cyclopentane ring with a linear ethynyl group, creating a stereoelectronic profile that influences reactivity.

Table 1: Key Physicochemical Properties of trans-2-Ethynylcyclopentanol

PropertyValue
Molecular FormulaC7H10O\text{C}_7\text{H}_{10}\text{O}
Molecular Weight110.15 g/mol
Density1.00±0.1g/cm31.00 \pm 0.1 \, \text{g/cm}^3
Boiling Point41C41^\circ \text{C} (3.2 Torr)
Melting PointNot reported
SolubilityLikely polar organic solvents

The trans configuration of the ethynyl group relative to the hydroxyl group imposes steric constraints that affect intermolecular interactions and regioselectivity in reactions .

Synthetic Methodologies

SmI₂/Pd(0)-Promoted Ring Contraction

Aurrecoechea et al. developed a ring-contraction strategy for 5-alkynylpyranosides using samarium iodide and palladium catalysis. This method efficiently generates 2-ethynylcyclopentanols, including the trans isomer, with stereoselectivity influenced by peripheral substituents . For example, substrates with α-oriented benzyloxy groups at C(3) exhibit enhanced stereochemical control, achieving diastereomeric ratios up to 9:1 .

Gold-Catalyzed Rearrangement

Fu et al. reported a gold-catalyzed rearrangement of homopropargylic allylic ethers to form dihydrofuran-3-ones, with trans-2-ethynylcyclopentanol intermediates implicated in the mechanism . This method highlights the compound’s role in cascade reactions generating fused ring systems.

Chemical Reactivity and Functionalization

Sonogashira Coupling

The ethynyl group in trans-2-ethynylcyclopentanol participates in palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds. This reactivity is exploited in synthesizing conjugated systems for materials science and pharmaceutical applications.

Hydroacylation and Cyclization

Rhodium-catalyzed hydroacylation of ω-alkynals, as described by DiRocco, facilitates the synthesis of benzothiepinones. trans-2-Ethynylcyclopentanol derivatives undergo intramolecular cyclization to form enone intermediates, which subsequently react with secondary amines in a Michael addition cascade . This one-pot methodology avoids isolating reactive intermediates, improving yields (up to 90%) .

Radical Reactions

The ethynyl group acts as a radical acceptor in reactions mediated by triethylborane or other initiators. For instance, EDMS ethers generate ethynyl radicals that undergo β-scission to form trans-2-ethynylcyclopentanol, demonstrating utility in stereoselective synthesis .

Applications in Organic Synthesis and Medicinal Chemistry

Nucleoside Analog Synthesis

Sukeda et al. applied trans-2-ethynylcyclopentanol in synthesizing 2′-deoxy-2′-C-ethynylnucleosides, potential antiviral agents. The ethynyl group’s linear geometry mimics natural nucleoside motifs, enhancing binding affinity to viral polymerases .

Benzothiepinone Production

DiRocco’s work highlights the compound’s role in synthesizing benzothiepinones, a class of molecules with antitumor and antimicrobial activity. Tandem hydroacylation-Michael addition sequences afford tricyclic systems efficiently, bypassing traditional multi-step protocols .

Chiral Ligand Development

The hydroxyl and ethynyl groups in trans-2-ethynylcyclopentanol serve as handles for synthesizing chiral ligands. Polymer-supported variants have been explored for asymmetric catalysis, though initial trials showed limited efficacy .

Stereochemical Considerations

The trans configuration of the ethynyl group relative to the hydroxyl group is critical for reactivity. In rhodium-catalyzed hydroacylation, the stereochemistry dictates metallacycle intermediate formation, favoring 5-membered over 6-membered rings due to reduced strain . Substituents on the cyclopentane ring further modulate stereoselectivity; for example, α-oriented benzyloxy groups enhance diastereomeric ratios via steric guidance .

Future Directions

Research opportunities include:

  • Catalyst Development: Designing chiral catalysts to exploit the compound’s stereochemical features for asymmetric synthesis.

  • Polymer Chemistry: Exploring ethynyl group polymerization for conductive materials.

  • Drug Discovery: Expanding its use in nucleoside analogs targeting emerging viral pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator